molecular formula C13H21NO3S B6168575 tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172654-93-0

tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B6168575
CAS No.: 2172654-93-0
M. Wt: 271.4
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Description

tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a tert-butyl ester group, a thia (sulfur-containing) ring, and an azaspiro (nitrogen-containing) ring system. The presence of these functional groups and rings makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2-imino-2-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Comparison:

  • Structural Differences: While similar in their spirocyclic framework, these compounds differ in the functional groups attached to the spiro ring system.
  • Reactivity: The presence of different functional groups can lead to variations in reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its specific chemical properties and biological activity.

Conclusion

tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial use.

Properties

CAS No.

2172654-93-0

Molecular Formula

C13H21NO3S

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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